molecular formula C7H11Na B14440853 sodium;hept-1-yne CAS No. 74198-05-3

sodium;hept-1-yne

Cat. No.: B14440853
CAS No.: 74198-05-3
M. Wt: 118.15 g/mol
InChI Key: QCYUWODOYCQGKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hept-1-yne can be synthesized through several methods, with one of the most common being the reaction of a hexyl halide with sodium acetylide. This reaction is an example of an acetylide anion reaction, where the sodium acetylide acts as a nucleophile, displacing the halide ion from the hexyl halide to form hept-1-yne .

Another method involves the dehydrohalogenation of vicinal dihalides. In this process, a vicinal dihalide undergoes a double elimination reaction in the presence of a strong base such as sodium amide (NaNH₂) to produce the alkyne .

Industrial Production Methods

Industrial production of sodium hept-1-yne typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium hept-1-yne undergoes various chemical reactions typical of alkynes, including:

Common Reagents and Conditions

    Halogens: Used in addition reactions to form dihalogenated products.

    Hydrogen Gas: Used in hydrogenation reactions with catalysts such as palladium or platinum.

    Strong Bases: Such as sodium amide (NaNH₂) for dehydrohalogenation reactions.

Major Products

    Dihalogenated Alkanes: Formed from addition reactions with halogens.

    Heptane: Formed from hydrogenation reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of sodium hept-1-yne involves its reactivity as a terminal alkyne. The triple bond in sodium hept-1-yne is highly reactive and can participate in various nucleophilic and electrophilic addition reactions. The acetylide anion formed from sodium hept-1-yne is a strong nucleophile and can displace halide ions from alkyl halides, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Sodium hept-1-yne can be compared with other terminal alkynes such as:

    Sodium acetylene (C₂H₂Na): Similar in reactivity but with a shorter carbon chain.

    Sodium but-1-yne (C₄H₅Na): Also a terminal alkyne with similar reactivity but a different carbon chain length.

    Sodium hex-1-yne (C₆H₉Na): Another terminal alkyne with properties similar to sodium hept-1-yne but with a different carbon chain length.

The uniqueness of sodium hept-1-yne lies in its specific carbon chain length, which imparts distinct physical and chemical properties compared to other terminal alkynes .

Properties

CAS No.

74198-05-3

Molecular Formula

C7H11Na

Molecular Weight

118.15 g/mol

IUPAC Name

sodium;hept-1-yne

InChI

InChI=1S/C7H11.Na/c1-3-5-7-6-4-2;/h3,5-7H2,1H3;/q-1;+1

InChI Key

QCYUWODOYCQGKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#[C-].[Na+]

Origin of Product

United States

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